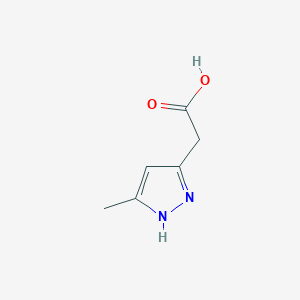

2-(5-methyl-1H-pyrazol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

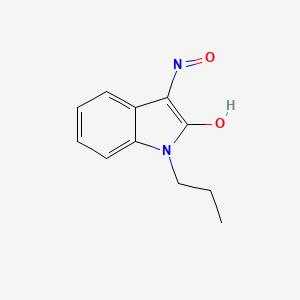

“2-(5-methyl-1H-pyrazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 41669-06-1 . It has a molecular weight of 140.14 and its IUPAC name is (5-methyl-1H-pyrazol-3-yl)acetic acid . It is usually in the form of a powder .

Synthesis Analysis

The compound is synthesized through the reaction between 5-methylpyrazole and ethyl chloroacetate in the presence of a base such as NaOH. The product is then purified through recrystallization. There are also other synthetic procedures mentioned in the literature .Molecular Structure Analysis

The InChI code of the compound is 1S/C6H8N2O2/c1-4-2-5 (8-7-4)3-6 (9)10/h2H,3H2,1H3, (H,7,8) (H,9,10) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

There are several chemical reactions associated with this compound. For instance, it has been used in the synthesis of other compounds . More detailed information about its chemical reactions can be found in the literature .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 376.5±27.0 °C and a predicted density of 1.338±0.06 g/cm3 . Its pKa is predicted to be 4.07±0.10 .Scientific Research Applications

Catalytic Performance in Organic Transformations

2-(5-methyl-1H-pyrazol-3-yl)acetic acid and its derivatives are utilized in catalysis, specifically in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. Research demonstrates that complexes formed with this compound exhibit excellent catalytic performance in these reactions, which are fundamental in organic synthesis for producing valuable intermediates for pharmaceuticals and chemicals. The aqueous catalytic solution can be easily separated and reused, highlighting an eco-friendly and efficient approach to catalysis (Xie et al., 2014).

Corrosion Inhibition

Pyrazoline derivatives, closely related to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, have been identified as potent corrosion inhibitors for metals such as mild steel in acidic environments. These compounds enhance the resistance of metals to corrosion, crucial for extending the lifespan of metal structures in industries. Experimental and computational studies confirm their high inhibition efficiencies, which are attributed to their ability to adsorb onto metal surfaces, thereby preventing acid attack. This finding is particularly significant for the petroleum refining industry, where metal corrosion is a persistent challenge (Lgaz et al., 2020).

Antimicrobial Activities

Novel compounds synthesized from pyrazoline derivatives have shown significant antimicrobial activities. Studies focused on aryl hydrazone pyrazoline-5-ones containing a thiazole moiety have reported these compounds to exhibit a fair degree of activity against various bacterial and fungal strains. This highlights the potential of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid derivatives as promising candidates for developing new antimicrobial agents (Reddy et al., 2013).

Chemotherapeutic Applications

Silver complexes based on derivatives of bis(pyrazol-1-yl)acetic acid, which is structurally related to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, have demonstrated significant in vitro antitumor activity. These complexes have proven to be more effective than the reference drug cisplatin against certain human cancer cell lines, including those representing solid tumors and small-cell lung carcinoma (SCLC). Their ability to target Thioredoxin reductase (TrxR), leading to redox homeostasis imbalance and inducing cancer cell death, positions them as promising chemotherapeutic tools (Pellei et al., 2023).

Fluorescent Materials

Pyrazoline derivatives have also been explored for their fluorescent properties. Certain 1,3,5-triaryl-2-pyrazolines, upon ultraviolet irradiation, emit fluorescence in the blue region of the visible spectrum. This property is valuable for the development of fluorescent materials for various applications, including sensors and optical devices. The study of these compounds' fluorescent behavior enhances our understanding of their potential utility in materials science (Hasan et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Animal studies have shown that it is well-tolerated at low doses, but at higher doses, it can cause liver, kidney, and hematological toxicity.

Mechanism of Action

Target of Action

The primary target of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is the androgen receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is involved in numerous physiological processes, including the regulation of development and function of male secondary sexual characteristics, the immune system, muscle, bone, and the central nervous system .

Mode of Action

2-(5-methyl-1H-pyrazol-3-yl)acetic acid acts as an AR antagonist Instead, it prevents the receptor from being activated by endogenous androgens . This blockage of AR signaling is an important strategy in therapies for conditions like prostate cancer .

Biochemical Pathways

These could include pathways involved in cell growth and proliferation, apoptosis, and differentiation .

Pharmacokinetics

For example, its molecular weight (140.14) and predicted properties such as boiling point (376.5±27.0 °C) and density (1.338±0.06 g/cm3) could influence these factors .

Result of Action

By acting as an AR antagonist, 2-(5-methyl-1H-pyrazol-3-yl)acetic acid can inhibit the growth of AR-dependent cells, such as prostate cancer cells . This can lead to a decrease in the size of tumors and potentially slow the progression of diseases like prostate cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. For instance, factors such as pH, temperature, and the presence of other molecules could impact its stability and activity . .

properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-2-5(8-7-4)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRSEEZCZRABDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-methyl-1H-pyrazol-3-yl)acetic acid | |

CAS RN |

41669-06-1 |

Source

|

| Record name | 2-(5-methyl-1H-pyrazol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2825794.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2825802.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2825808.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2825809.png)

![2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2825815.png)